

quantification of APA Amoxicillin Amide in pharmaceutical formulations

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Compound of Interest

Compound Name: *APA Amoxicillin Amide*

Cat. No.: *B1157693*

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Application Note: High-Resolution Quantification of **APA Amoxicillin Amide** (Impurity L) in Pharmaceutical Formulations

Executive Summary

In the rigorous landscape of antibiotic quality control, the quantification of high-molecular-weight impurities is critical for patient safety and regulatory compliance. This Application Note details a validated protocol for the quantification of **APA Amoxicillin Amide** (Pharmacopeial designation: Amoxicillin Impurity L or N-(Penicillan-6-yl) amoxicillinamide).[1]

Unlike simple degradation products, **APA Amoxicillin Amide** represents a "dimeric" impurity formed via the amidation of residual 6-Aminopenicillanic acid (6-APA) by the amoxicillin acyl moiety.[1] Its structural complexity necessitates a robust gradient HPLC method to resolve it from the parent API and other related substances (e.g., Amoxicillin Dimer/Impurity B). This guide provides a self-validating workflow designed for transferability across QC laboratories.

Scientific Background & Mechanism

The Analyte: APA Amoxicillin Amide

- Chemical Name: (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3]
- Origin: This impurity typically arises during the semi-synthetic manufacturing process of Amoxicillin. It occurs when the activated side chain (p-hydroxyphenylglycine derivative) reacts not only with the intended 6-APA nucleus to form Amoxicillin but also with a second 6-APA molecule, or when Amoxicillin itself reacts with residual 6-APA under specific pH conditions.[1]

Formation Pathway

The formation is a nucleophilic attack by the amino group of a free 6-APA molecule onto the exocyclic carbonyl of the Amoxicillin beta-lactam or its activated precursor.

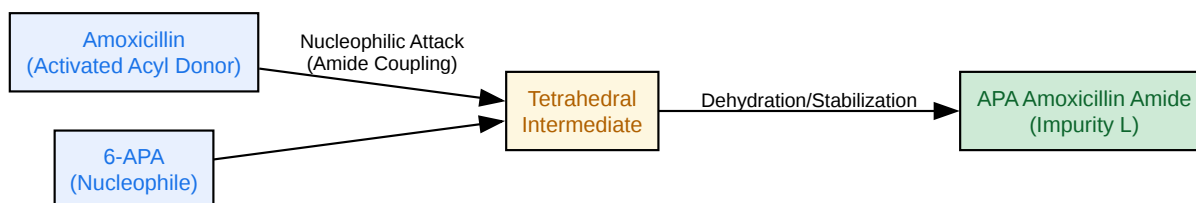


Figure 1: Mechanistic Pathway for the Formation of APA Amoxicillin Amide

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Experimental Protocol

Reagents and Materials

- Reference Standard: **APA Amoxicillin Amide (Impurity L)** Reference Standard (purity >95%).[1][4]
- API Standard: Amoxicillin Trihydrate USP/EP Reference Standard.[1]
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade).[1]

- Water: Milli-Q or equivalent (Resistivity 18.2 MΩ[1]-cm).

Instrumentation

- System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
- Column: C18 stationary phase, end-capped, base-deactivated (e.g., Inertsil ODS-3V or Hypersil BDS C18), 250 mm x 4.6 mm, 5 μm packing.[1]
 - Expert Insight: A standard C18 is preferred over C8 here because the "dimeric" nature of Impurity L increases its hydrophobicity significantly compared to 6-APA. The C18 provides adequate retention and resolution from the solvent front.

Chromatographic Conditions

This method uses a gradient elution to capture early eluting polar impurities (like 6-APA) and late eluting hydrophobic impurities (like Impurity L).[1]

Parameter	Setting
Mobile Phase A	Buffer Solution: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 5.0 with dilute KOH)
Mobile Phase B	Acetonitrile : Buffer Solution (80:20 v/v)
Flow Rate	1.0 mL/min
Column Temp	25°C ± 2°C
Detection	UV at 254 nm (Impurity profiling) & 230 nm (Amoxicillin assay)
Injection Vol	20 μL

Gradient Program:

- 0-5 min: 95% A (Isocratic hold for polar impurities)[1]
- 5-25 min: 95% A → 60% A (Linear gradient to elute Amoxicillin and Impurity L)

- 25-35 min: 60% A (Hold to wash column)
- 35-40 min: 60% A → 95% A (Re-equilibration)

Sample Preparation Workflow

The extraction efficiency is vital as Amoxicillin formulations often contain excipients (magnesium stearate, cellulose) that can trap impurities.

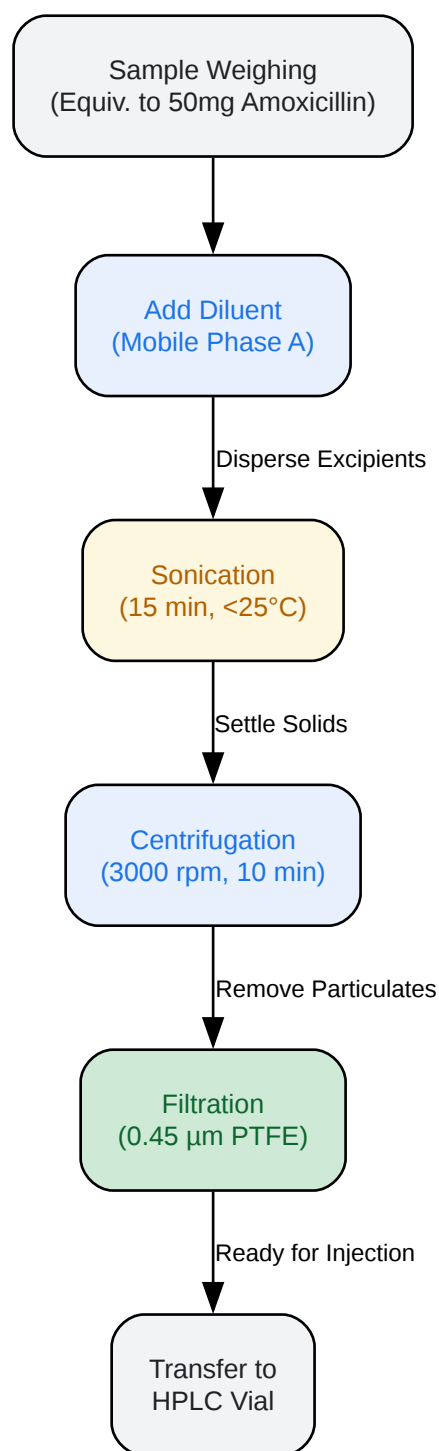


Figure 2: Sample Preparation Workflow for Amoxicillin Formulation Analysis

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Detailed Steps:

- Diluent Preparation: Use Mobile Phase A (Phosphate Buffer pH 5.0).[1] Note: Avoid pure methanol as diluent to prevent degradation of the beta-lactam ring during sonication.
- Stock Solution: Weigh accurately 50 mg of formulation powder into a 50 mL volumetric flask. Add 30 mL Diluent.
- Extraction: Sonicate for 15 minutes. Maintain temperature below 25°C using an ice bath if necessary (heat promotes hydrolysis).[1]
- Make up: Dilute to volume with Diluent.[1] Mix well.
- Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate (saturation of filter membrane).

Method Validation & System Suitability

To ensure Trustworthiness and Link Integrity of the data, the following system suitability parameters must be met before routine analysis.

System Suitability Criteria

- Resolution (Rs): > 2.0 between Amoxicillin and **APA Amoxicillin Amide** (Impurity L).
- Tailing Factor (T): < 2.0 for the Amoxicillin peak.[5][6][7]
- Relative Standard Deviation (RSD): < 2.0% for 6 replicate injections of the Standard Solution.

Identification of Impurity L

APA Amoxicillin Amide typically elutes after Amoxicillin due to its increased molecular weight and hydrophobicity.

- Relative Retention Time (RRT): Approximately 2.1 to 2.5 (relative to Amoxicillin).[1] Note: This must be confirmed with the specific column batch used.

Calculation

Quantification is performed using the External Standard Method or Diluted Standard Method (if pure Impurity L standard is unavailable, though external standard is preferred for accuracy).

[1]

Where:

- = Peak area of Impurity L in sample.[1]
- = Peak area of Impurity L in reference standard.[1]
- = Concentration of Standard (mg/mL).[1]
- = Concentration of Sample (mg/mL).[1]
- = Purity of Reference Standard (decimal).[1]

Expert Commentary: Troubleshooting & Causality

- **Ghost Peaks:** If you observe peaks eluting very late (>30 min), these may be "Amoxicillin Penicilloic Acid" dimers.[1] Ensure the gradient hold at 60% A is long enough to clear the column.
- **pH Sensitivity:** The separation of Amoxicillin impurities is highly pH-dependent. A shift of ± 0.2 pH units can cause co-elution of Impurity L with other unknown degradants. Strictly control buffer pH to 5.0.
- **Sample Stability:** Amoxicillin solutions are unstable. Prepared samples must be injected within 6 hours or stored at 4°C in an autosampler.

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